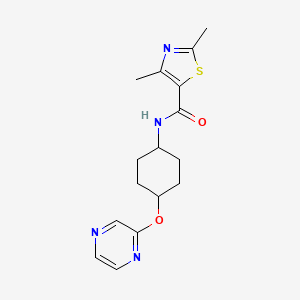

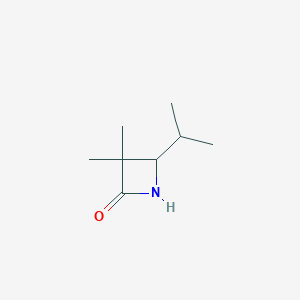

![molecular formula C21H18N2O7 B2694729 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-81-9](/img/structure/B2694729.png)

8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a chromen-2-one group, an oxadiazole group, and a trimethoxyphenyl group . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

A series of compounds, including derivatives of the mentioned chemical, were synthesized using a one-pot multicomponent reaction. These compounds were then evaluated for their antibacterial activity against different bacterial strains such as Staphylococcus aureus, Bacillus thuringiensis, Escherichia coli, and Klebsiella pneumoniae. Compounds derived from 4-methoxy and 3,4,5-trimethoxy benzaldehyde showed broad-spectrum antibacterial activity, indicating their potential as antibacterial agents (Velpula et al., 2015).

NMR Characterization of Derivatives

The 1,3,4-oxadiazole skeleton, related to the compound , has been extensively studied for its diverse biological properties, including antimicrobial, anticonvulsant, and anticancer activities. A study focusing on the NMR characterization of 1,3,4-oxadiazole derivatives provided insights into the structural aspects that contribute to these biological activities (Kim et al., 2018).

Antifungal and Antimicrobial Agents

New oxadiazole derivatives containing 2H-chromen-2-one moiety were synthesized and screened for their antibacterial and antifungal activities. These derivatives displayed potential as antibacterial and antifungal agents, underscoring the versatile applications of the chemical structure in developing antimicrobial compounds (Mahesh et al., 2022).

Fluorogenic Sensor Development

The fluorophore 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unique fluorescence properties that are sensitive to the solvent environment. Its strong fluorescence in protic solvents like methanol, compared to its almost non-fluorescent nature in aprotic solvents like n-hexane, has been utilized in developing a new fluorogenic sensor. This sensor demonstrates the "off-on" fluorescence mechanism, highlighting the compound's application in sensor technology (Uchiyama et al., 2006).

Regioselective Synthesis of Derivatives

A highly regioselective synthesis method was developed for creating 2,3-disubstituted chromen-4-one derivatives from internal alkynes and 2-methoxybenzoyl chlorides. This method features a domino intermolecular Friedel-Crafts acylation process, demonstrating the chemical's utility in synthesizing complex derivatives efficiently (Bam & Chalifoux, 2018).

Mecanismo De Acción

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-containing compounds can interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Biochemical Pathways

Tmp-containing compounds have been associated with a wide range of bioactivity effects, indicating that they may affect multiple biochemical pathways .

Result of Action

Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound may also have similar effects.

Direcciones Futuras

Propiedades

IUPAC Name |

8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7/c1-25-14-7-5-6-11-8-13(21(24)29-17(11)14)20-22-19(23-30-20)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMAAVVWJRVUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

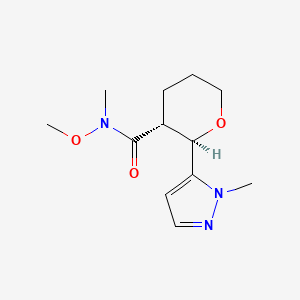

![4-{[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(3-methoxypropyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2694646.png)

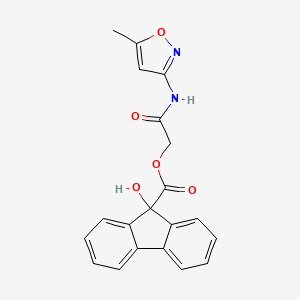

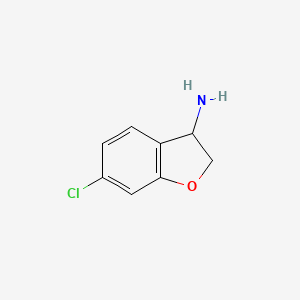

![1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694652.png)

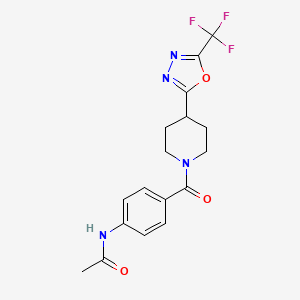

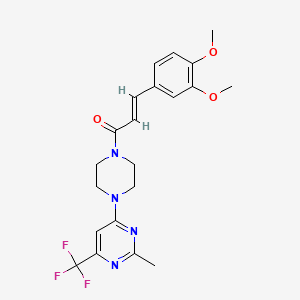

![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)

![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)